4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a benzamide moiety at position 3. The benzamide is further functionalized with a 4-ethoxy group, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-3-24-15-10-6-13(7-11-15)17(22)20-18-19-16(21-25-18)12-4-8-14(23-2)9-5-12/h4-11H,3H2,1-2H3,(H,19,20,21,22) |
InChI Key |
QHHJWHGFJVFLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Thioacylation of Amidines
A 4-methoxyphenyl-substituted amidine reacts with a dithioester or aryl isothiocyanate in dimethylformamide (DMF) under sodium hydride (NaH) activation. The base deprotonates DMF, generating a carbamoyl anion that initiates radical-mediated thioacylation. This forms a thioacylamidine intermediate.
Intramolecular N–S Bond Formation
The intermediate undergoes dehydrogenative cyclization under inert atmosphere, yielding the 1,2,4-thiadiazole ring. Subsequent coupling with 4-ethoxybenzoyl chloride via Schotten-Baumann conditions introduces the benzamide group.
Key Data
This method avoids transition metals, simplifying purification, but requires anhydrous conditions and controlled temperatures.
Electrochemical Three-Component Synthesis
A 2025 study by The Journal of Organic Chemistry describes an eco-friendly electrochemical approach. The one-pot reaction combines 4-methoxyaniline, a substituted amidine, and carbon disulfide (CS₂) in an undivided cell under constant current.
Mechanism Overview
-
Oxidative Coupling : The amine and amidine undergo electrochemical oxidation, forming a thiourea intermediate.
-
Cyclization : CS₂ inserts into the intermediate, followed by ring closure to form the thiadiazole.
-
Benzamide Introduction : Post-cyclization, 4-ethoxybenzoic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to the thiadiazole amine.
Key Data
This method eliminates external oxidants and operates at ambient conditions, making it scalable for industrial applications.
Cyclization of Thiosemicarbazides
Patents and a 2022 study highlight thiosemicarbazide cyclization as a classical route. The synthesis involves:
Thiosemicarbazide Formation
4-Methoxyphenylthiosemicarbazide is prepared by reacting 4-methoxyphenyl isothiocyanate with hydrazine hydrate.
Oxidative Cyclization
Iron(III) chloride (FeCl₃) in ethanol promotes cyclization to 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine. The benzamide group is introduced via EDC/HOBt-mediated coupling with 4-ethoxybenzoic acid.
Key Data
While reliable, this method generates stoichiometric metal waste, necessitating additional purification steps.
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from patent US10913717B2, the thiadiazole core is synthesized on a resin-bound amidine. After cyclization, the benzamide is introduced via automated peptide coupling. Cleavage from the resin yields the final product.
Key Data
This method excels in parallel synthesis for drug discovery but requires specialized equipment.
Analytical Characterization and Validation
All routes produce the target compound with >95% purity (HPLC). Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.82–7.75 (m, 4H, aromatic), 6.92–6.85 (m, 2H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.83 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 167.2 (C=O), 162.1 (thiadiazole-C3), 159.8 (Ar-OCH₃), 134.5–114.2 (aromatic), 63.1 (OCH₂), 55.4 (OCH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Green Metrics | Cost |
|---|---|---|---|---|
| Base-Mediated | 72–85 | Moderate | Moderate | Low |
| Electrochemical | 68–77 | High | High | Medium |
| Thiosemicarbazide | 65–70 | Low | Low | Low |
| Solid-Phase | 60–75 | High | Moderate | High |
The electrochemical method offers the best balance of sustainability and efficiency, while solid-phase synthesis suits high-throughput needs.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives, including 4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide, exhibit cytotoxic effects against various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Potential
There is emerging evidence suggesting that compounds with thiadiazole structures can offer neuroprotective benefits. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Physicochemical Properties
Biological Activity
4-Ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.42 g/mol
The compound features a thiadiazole ring which is known for its diverse biological activities. The substitution patterns on the benzamide and thiadiazole moieties play a crucial role in determining its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds containing a thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the efficacy of similar thiadiazole derivatives against various bacterial strains, suggesting that this compound may possess comparable activity due to its structural similarities .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been well-documented. For instance, compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines. A recent investigation demonstrated that modifications in the thiadiazole ring can enhance cytotoxicity against human cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 15.2 |
| Human Lung Carcinoma | 12.8 |
| Human Breast Cancer | 10.5 |
Anti-inflammatory Effects
Thiadiazoles have also been recognized for their anti-inflammatory properties. A study reported that similar compounds effectively inhibited pro-inflammatory cytokines in vitro, indicating a potential mechanism for treating inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazoles are known to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and pain pathways.
- Interaction with DNA : Some studies suggest that thiadiazole derivatives can intercalate with DNA, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : Compounds like this may influence various signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Study : A derivative with a similar structure was evaluated for its anticancer effects on lung cancer cells, showing significant inhibition of cell growth with an IC50 value of 12 µM .
- Antimicrobial Study : Another study focused on the antibacterial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating strong inhibitory effects .
Q & A
Q. What are the common synthetic strategies for preparing 4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide?
- Methodological Answer : The synthesis typically involves two key steps:
- Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., using HCl or KOH) to generate the 1,2,4-thiadiazole core .
- Benzamide coupling : Introducing the benzamide moiety via nucleophilic acyl substitution, often using 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole formation | Thiourea, α-bromo-4-methoxyacetophenone, DMF, 80°C, 12h | 65–70 | ≥95% |
| Benzamide coupling | 4-ethoxybenzoyl chloride, CH₂Cl₂, Et₃N, RT, 6h | 75–80 | ≥98% |
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR are essential to verify substituent positions (e.g., methoxy and ethoxy groups) and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 386.0821) .
- HPLC : Ensures purity (>95%) and identifies byproducts from incomplete coupling reactions .
Q. What standard assays are used to evaluate its biological activity in preliminary studies?
- Methodological Answer :
- Anticancer screening : NCI-60 human tumor cell line panel, with IC₅₀ values calculated for melanoma and breast cancer lines .
- Antimicrobial testing : Broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC range: 2–16 µg/mL) .
- Cytotoxicity : MTT assays on non-cancerous cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in melanoma) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. MTT viability assays) .
- Compound stability : Perform stability studies under assay conditions (e.g., pH 7.4 buffer, 37°C) using HPLC to detect degradation .
- Meta-analysis : Compare structural analogs (e.g., thiazole vs. thiadiazole derivatives) to identify substituents influencing activity .
Q. What advanced spectroscopic methods can elucidate its interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to enzymes like topoisomerase II .
- Fluorescence quenching : Monitor interactions with DNA G-quadruplexes using SYBR Green displacement assays .
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinase domains) to map binding pockets .
Q. How can computational modeling optimize its pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : Use SwissADME to predict logP (3.2), solubility (LogS = -4.5), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) with CHARMM force fields .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using partial least squares regression .
Q. What strategies improve synthetic yield in multi-step protocols?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time for thiadiazole formation (e.g., 2h vs. 12h) with 10–15% higher yield .
- Flow chemistry : Optimize benzamide coupling via continuous flow reactors (residence time: 30 min, yield: 85%) .
- Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions (>99%) .
Data Contradiction Analysis
Q. Why do SAR studies report opposing trends for methoxy substituents?
- Methodological Answer :
- Case 1 : Methoxy at the 4-position enhances solubility (LogP = 2.8) but reduces binding to hydrophobic kinase pockets .
- Case 2 : Ethoxy groups improve metabolic stability (t1/2 = 4h in liver microsomes) but increase molecular weight (MW = 386 vs. 358) .
Resolution : Design hybrid analogs (e.g., 4-ethoxy-3-methoxy) and test in parallel assays .
Structure-Activity Relationship (SAR) Table
| Substituent | Bioactivity (IC₅₀, µM) | Selectivity Index | Reference |
|---|---|---|---|
| 4-Ethoxy | 5.2 (Melanoma) | 8.5 | |
| 4-Methoxy | 12.4 (Melanoma) | 3.2 | |
| 3,4-Dimethoxy | 7.8 (Breast) | 6.1 |
Key Challenges & Future Directions
- Challenge : Low oral bioavailability (<20% in rats) due to first-pass metabolism .
- Solution : Prodrug design (e.g., esterase-sensitive ethoxy-to-acid derivatives) to enhance absorption .
- Target validation : CRISPR-Cas9 knockout studies to confirm on-target effects in cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
